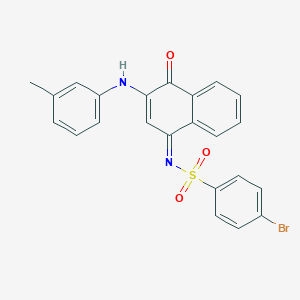![molecular formula C19H27NO2S B281561 N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide, also known as ABE-MBS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery. ABE-MBS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their various therapeutic properties.
作用機序
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and hydrophobic interactions between N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide and the enzyme. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been shown to interact with various receptors in the body, including the adenosine and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects in the body. It has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may contribute to its analgesic effects. Additionally, N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
One of the main advantages of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide is its high potency and selectivity for target enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these targets and for developing new drugs that target them. However, one limitation of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings. Additionally, the high cost of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide may make it less accessible for some researchers.
将来の方向性
There are several future directions for research on N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide. One area of interest is the development of new analogs of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide in various disease models, such as Alzheimer's disease and cancer. Additionally, the elucidation of the detailed mechanisms of action of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide on its target enzymes and receptors may provide new insights into the pathophysiology of these targets and lead to the development of new drugs for their treatment.
合成法
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-Adamantanone with 4-methylbenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with N-ethyl-1,3-propanediamine. This method has been optimized for high yield and purity, making it a reliable and cost-effective way to produce N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide for research purposes.
科学的研究の応用
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the treatment of various diseases. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain relievers.
特性
分子式 |
C19H27NO2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H27NO2S/c1-12-3-5-18(6-4-12)23(21,22)20-13(2)19-16-8-14-7-15(10-16)11-17(19)9-14/h3-6,13-17,19-20H,7-11H2,1-2H3 |
InChIキー |
RUTGILNPYXWDHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)



![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)

